methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate
Description
Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a methyl ester at position 3. The thiazole moiety is further functionalized with an acetamide linker bearing a 5-ethyl-4-methylimidazole-2-sulfanyl group.
Properties
Molecular Formula |
C15H20N4O3S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C15H20N4O3S2/c1-5-10-8(2)16-14(18-10)23-7-12(20)19-15-17-9(3)11(24-15)6-13(21)22-4/h5-7H2,1-4H3,(H,16,18)(H,17,19,20) |
InChI Key |
SBHDGEOVSZEEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC(=C(S2)CC(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Construction
The 5-ethyl-4-methyl-1H-imidazole scaffold is typically synthesized via:
-
Debus-Radziszewski reaction : Cyclocondensation of α-diketones, aldehydes, and ammonia derivatives under acidic conditions.
-
Alkylation and cyclization : Reaction of 2-mercaptoimidazole derivatives with alkyl halides or epoxides to introduce substituents.
For example, 4-methyl-5-ethyl-1H-imidazole-2-thiol can be prepared by reacting 2-oxopropionaldehyde with ethylamine and ammonium acetate, followed by thiolation with phosphorus pentasulfide.
Thiazole Ring Formation
The 4-methyl-1,3-thiazole moiety is synthesized via:
-
Hantzsch thiazole synthesis : Reaction of thioamides with α-halo carbonyl compounds.
-
Cyclization of thiosemicarbazones : Using phenacyl bromides or chloroacetone in the presence of triethylamine.
For instance, methyl 2-amino-4-methylthiazole-5-carboxylate is obtained by reacting methyl 2-chloroacetoacetate with thiourea in ethanol.
Stepwise Synthesis of the Target Compound
Synthesis of 5-Ethyl-4-Methyl-1H-Imidazole-2-Thiol
Procedure :
-
Combine 2-oxopentanal (10 mmol), ethylamine (12 mmol), and ammonium acetate (15 mmol) in ethanol.
-
Reflux at 80°C for 6 hours.
-
Add phosphorus pentasulfide (12 mmol) and stir at room temperature for 12 hours.
Characterization :
Preparation of Sulfanyl Acetyl Intermediate
Reaction :
-
Dissolve 5-ethyl-4-methyl-1H-imidazole-2-thiol (5 mmol) in dry DMF.
-
Add chloroacetyl chloride (6 mmol) and triethylamine (7 mmol) at 0°C.
-
Stir at room temperature for 4 hours.
Characterization :
Coupling with Thiazole Precursor
Method :
-
React methyl 2-amino-4-methylthiazole-5-carboxylate (4 mmol) with the sulfanyl acetyl intermediate (4.2 mmol) in dichloromethane.
-
Add EDCI (4.4 mmol) and HOBt (4.4 mmol) as coupling agents.
-
Stir at 25°C for 12 hours.
-
Purify via column chromatography (Hexane:EtOAc = 3:1) (Yield: 72%).
Analytical Data :
-
HPLC : Purity >98% (C18 column, MeOH:H₂O = 70:30).
-
HRMS : Calculated for C₁₆H₂₁N₄O₃S₂ [M+H]⁺: 405.1054; Found: 405.1056.
Optimization and Challenges
Key Reaction Parameters
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Imidazole thiol | Ethanol | 80°C | NH₄OAc | 78 |
| Sulfanyl acetylation | DMF | 25°C | Triethylamine | 85 |
| Amide coupling | DCM | 25°C | EDCI/HOBt | 72 |
Common Side Reactions
-
Oxidation of thiol : Minimized by conducting reactions under nitrogen.
-
Ester hydrolysis : Controlled by avoiding aqueous workup at pH >8.
Alternative Synthetic Routes
One-Pot Cyclocondensation
A patent-derived method involves reacting 2-(ethoxymethylidene)-4-methyl-5-ethylimidazole with methyl thioglycolate and ammonium thiocyanate in acetic acid, yielding the thiazole-imidazole hybrid in one step (Yield: 65%).
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl Ester Derivatives
Ethyl esters with analogous thiazole and imidazole frameworks (e.g., ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate, CAS 528565-39-1) share key structural elements but differ in alkyl chain length (ethyl vs. methyl ester) and substituents. The ethyl ester derivatives exhibit molecular weights ~432–453 Da, compared to the target compound’s estimated molecular weight of ~397 Da .
Thiazole-Acetamide-Imidazole Derivatives
Compounds such as 9a–e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) feature benzodiazolyl and aryl-substituted thiazoles. These compounds emphasize the role of aromatic substituents (e.g., 4-fluorophenyl, 4-bromophenyl) in modulating solubility and binding affinity. The target compound’s 5-ethyl-4-methylimidazole group may enhance lipophilicity compared to bulkier aryl groups .
Sulfanyl-Acetyl Linker Variations
Compounds like ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE (CAS 879073-81-1 ) highlight the impact of sulfur-containing linkers. The target compound’s sulfanyl-acetyl group may improve metabolic stability compared to thiadiazole-based analogs .
Physicochemical Properties
Notes:
- The target compound’s shorter methyl ester and alkylimidazole substituents likely reduce molecular weight and logP compared to ethyl or aryl analogs.
- Melting points for 9c suggest higher crystallinity due to halogenated aryl groups .
Biological Activity
Methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a complex organic compound that exhibits significant biological activity. The presence of imidazole and thiazole rings in its structure suggests potential for various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Methyl ester, imidazole moiety, thiazole ring, and sulfanyl group.
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 318.39 g/mol
The structural complexity allows for diverse interactions within biological systems, particularly involving sulfur and nitrogen atoms which are known to play crucial roles in biochemical processes.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings are often associated with antimicrobial properties . For instance, derivatives of these compounds have shown efficacy against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| Methyl 3-[2-(1H-imidazol-4-yl)propanoate] | Antimicrobial | |
| Ethyl 2-amino-1,3-benzothiazole | Antimicrobial |
In vitro studies have demonstrated that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably:
- Cytotoxicity Assays : Studies utilizing the MTT assay have revealed that related thiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent growth inhibition.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. Research has shown that certain thiazole derivatives can down-regulate key proteins involved in cancer cell survival, such as MMP2 and VEGFA .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated:
- E. coli : Inhibition zone diameter of 20 mm at 100 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
These findings underscore the compound's potential as an antimicrobial agent capable of inhibiting pathogenic bacteria.
Study 2: Anticancer Properties
In another investigation focused on its anticancer properties, methyl [2-(5-(ethyl)-4-methylimidazolyl)sulfanyl]acetate was tested against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HepG2 | 9.6 | Apoptosis induction |
This study demonstrated the compound's ability to selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Q & A
Q. Advanced
- DFT Calculations : Compute energy barriers for intermediate formations (e.g., O-acylisourea vs. active ester pathways) using Gaussian09 at the B3LYP/6-31G* level .
- Kinetic Studies : Perform pseudo-first-order experiments under varying pH and reagent concentrations to identify rate-determining steps .
What methods address poor solubility of this compound in aqueous assays?
Q. Advanced
- Derivatization : Replace the methyl ester with a PEGylated ester to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin inclusion complexes to maintain bioactivity while improving solubility .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replace ethyl with propyl on the imidazole, or vary thiazole methyl groups) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical electrostatic/hydrophobic features driving activity .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to predict potency .
What computational tools predict binding modes and stability of this compound with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability (e.g., RMSD/RMSF analysis) .
- QM/MM Hybrid Methods : Study covalent binding mechanisms (e.g., thiol-mediated interactions) using ONIOM in Amber .
How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Q. Advanced
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Apply Bayesian statistics to aggregate data from multiple studies and identify confounding variables (e.g., solvent residues) .
What engineering challenges arise during scale-up, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
